3-(5,6-Dichloro-2-Oxobenzo[d]oxazol-3(2h)-Yl)propanoic Acid
Overview
Description
The description of a compound usually includes its IUPAC name, common names, and structural formula. The structure can give insights into the functional groups present in the compound.
Synthesis Analysis
This involves the study of how the compound can be synthesized from available starting materials. It includes the different chemical reactions, conditions, and catalysts that might be used in the synthesis.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can help in understanding the reactivity of the compound and its possible uses in chemical synthesis.Physical And Chemical Properties Analysis
This involves the study of properties like melting point, boiling point, solubility, optical activity, etc. These properties can give insights into the compound’s stability, reactivity, and suitability for various applications.Scientific Research Applications
Vibrational Spectroscopy Studies
- Molecular Structure Analysis : The molecular structure and vibrational frequencies of derivatives of 3-(5,6-Dichloro-2-Oxobenzo[d]oxazol-3(2h)-Yl)propanoic Acid have been studied using both Hartree-Fock and density functional theory methods. These studies provide insights into the compound's stable conformers and harmonic vibrations, useful in spectroscopy and molecular structure analysis (Arslan, Algül, & Onkol, 2008).
Structural Characterization
- Single Crystal Analysis : Derivatives of this compound have been structurally characterized through various techniques including IR, 1H NMR, and X-ray diffraction. This is vital for understanding the compound's potential in materials science and chemistry (Yan Shuang-hu, 2014).
Synthesis Methods
- Intermediate in Synthesis : This compound serves as an intermediate in the synthesis of biologically active compounds, highlighting its significance in pharmaceutical research and chemical synthesis (M. M. Orlinskii, 1996).
Spectral Studies
- Vibrational Spectra Interpretation : Theoretical vibrational spectra of similar compounds have been interpreted, aiding in the understanding of their molecular geometry and providing a foundation for further chemical and pharmaceutical research (H. Arslan, Algul, & Duendar, 2007).
Chemical Degradation Studies
- Role in Degradation Processes : Studies on the degradation of related chlorophenolic compounds in advanced oxidation processes for wastewater treatment reveal the potential environmental applications of derivatives of this compound (Yunfu. Sun & J. Pignatello, 1993).
Chemical Binding and Antiproliferative Activity
- DNA Binding and Antiproliferative Activity : Derivatives have been used in the synthesis of new platinum complexes, which show potential in DNA binding and anticancer activities. This highlights the compound's potential in developing new therapeutic agents (C. Riccardi et al., 2019).
Natural Product Synthesis
- Natural Product Isolation : It has been isolated as a natural product from certain cyanobacteria, showcasing its occurrence in nature and potential for natural product chemistry (A. Wright, Papendorf, & König, 2005).
Safety And Hazards
This involves the study of the compound’s toxicity, flammability, environmental impact, etc. Material Safety Data Sheets (MSDS) are usually referred to for this information.
Future Directions
This involves hypothesizing future applications and studies based on the known properties and reactivity of the compound. It could also involve predicting new synthesis routes or derivatives of the compound.
Please note that the availability of this information can vary depending on how well-studied the compound is. For a novel or less-known compound, some or all of this information might not be available. In such cases, experimental studies might be needed to gather this information.
properties
IUPAC Name |
3-(5,6-dichloro-2-oxo-1,3-benzoxazol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO4/c11-5-3-7-8(4-6(5)12)17-10(16)13(7)2-1-9(14)15/h3-4H,1-2H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGAKMWKMLYGJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC(=O)N2CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5,6-Dichloro-2-Oxobenzo[d]oxazol-3(2h)-Yl)propanoic Acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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